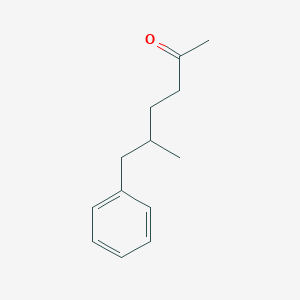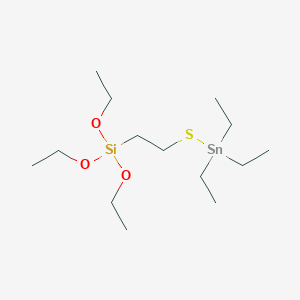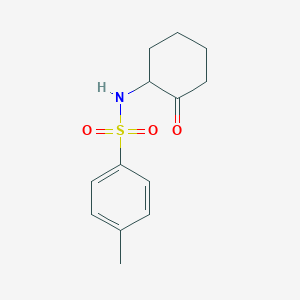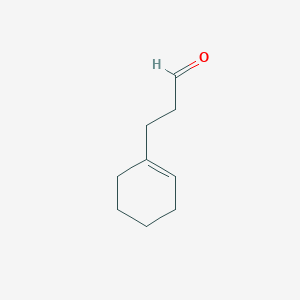
7,7-Dimethyloctane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyloctane-2,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloctane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Claisen condensation of esters, which involves the reaction of two ester molecules in the presence of a strong base to form a β-diketone. For example, the reaction of ethyl acetate with 2,2-dimethyl-1,3-propanediol can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 7,7-Dimethyloctane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7,7-Dimethyloctane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves diketones like this compound.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 7,7-Dimethyloctane-2,6-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
類似化合物との比較
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: This compound is similar in structure but contains fluorine atoms, which significantly alter its chemical properties and reactivity.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a similar backbone but different substitution pattern.
Uniqueness: 7,7-Dimethyloctane-2,6-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at the 7-position provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
CAS番号 |
60676-28-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
7,7-dimethyloctane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-8(11)6-5-7-9(12)10(2,3)4/h5-7H2,1-4H3 |
InChIキー |
ALSAHDSDNQEAAV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)






![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)




